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Compound of Interest

Compound Name:
1,2-Dipalmitoyl-3-linoleoyl-rac-

glycerol

Cat. No.: B8088833 Get Quote

These application notes provide detailed protocols for the extraction of triglycerides from

adipose tissue, a critical process for research in metabolism, obesity, and related drug

development. The included methods are selected to offer a range of options, balancing

efficiency, purity, and scalability.

Introduction
Adipose tissue is the primary site of energy storage in the form of triglycerides. The accurate

quantification of these lipid stores is fundamental to understanding various physiological and

pathological states. The choice of extraction method can significantly impact the yield and

purity of the extracted triglycerides, and therefore, the reliability of downstream analyses. This

document outlines three commonly used methods: the Folch method, the Bligh and Dyer

method, and a solid-phase extraction (SPE) method.

Experimental Protocols
Folch Method: A High-Yield Solvent Extraction
The Folch method is a classic and widely used technique for total lipid extraction, known for its

high recovery of a broad range of lipids, including triglycerides.

Materials:

Adipose tissue sample
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Chloroform

Methanol

0.9% NaCl solution (or 0.88% KCl)

Homogenizer (e.g., Potter-Elvehjem or bead beater)

Centrifuge

Glass centrifuge tubes with screw caps

Rotary evaporator or nitrogen stream evaporator

Phosphate-buffered saline (PBS)

Protocol:

Sample Preparation: Accurately weigh 100-200 mg of adipose tissue.

Homogenization: Place the tissue in a glass homogenizer with 2 mL of ice-cold PBS and

homogenize thoroughly.

Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the

homogenate. For 100 mg of tissue, this would be 2 mL.

Extraction: Homogenize the mixture for 2-5 minutes at room temperature.

Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.2 volumes

(relative to the total volume of the chloroform:methanol mixture) of 0.9% NaCl solution.

Vortex the mixture for 30 seconds.

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to facilitate phase

separation.

Lipid Phase Collection: Three layers will form: an upper aqueous phase, a protein interface,

and a lower organic (chloroform) phase containing the lipids. Carefully collect the lower

organic phase using a glass Pasteur pipette, being cautious not to disturb the protein layer.
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Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary

evaporator or under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate

solvent (e.g., isopropanol) for downstream analysis.

Bligh and Dyer Method: A Modified, Faster Extraction
The Bligh and Dyer method is a modification of the Folch method that uses a different solvent

ratio and is generally faster, though it may result in slightly lower yields for certain lipids.

Materials:

Adipose tissue sample

Chloroform

Methanol

Distilled water

Homogenizer

Centrifuge

Glass centrifuge tubes

Protocol:

Sample Preparation: Weigh approximately 100 mg of adipose tissue.

Homogenization: Homogenize the tissue in a mixture of 1 mL of chloroform and 2 mL of

methanol.

Formation of a Biphasic System: To the homogenate, add 1 mL of chloroform and then 1 mL

of distilled water. Vortex thoroughly after each addition.

Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes to separate the phases.
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Lipid Phase Collection: Collect the lower chloroform phase containing the triglycerides.

Washing (Optional): To improve purity, the chloroform phase can be washed with a small

volume of methanol:water (1:1, v/v).

Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen.

Reconstitution: Redissolve the lipid residue in a suitable solvent for further analysis.

Solid-Phase Extraction (SPE): A High-Purity Method
Solid-phase extraction offers a more targeted approach, allowing for the separation of neutral

lipids like triglycerides from more polar lipids, resulting in a higher purity extract.

Materials:

Adipose tissue lipid extract (obtained from a preliminary solvent extraction like the Folch or

Bligh and Dyer method)

SPE cartridge (e.g., silica-based)

Hexane

Diethyl ether

Methanol

SPE manifold

Protocol:

Initial Extraction: Perform an initial lipid extraction using the Folch or Bligh and Dyer method

as described above, but stop before the final evaporation step.

SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing it with 5 mL of

methanol followed by 5 mL of hexane. Do not let the cartridge run dry.

Sample Loading: Dissolve the crude lipid extract in a small volume of hexane and load it

onto the conditioned SPE cartridge.
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Elution of Neutral Lipids: Elute the neutral lipids, including triglycerides, by adding 10 mL of a

hexane:diethyl ether (9:1, v/v) mixture to the cartridge. Collect the eluate.

Elution of Other Lipids (Optional): If desired, more polar lipids can be eluted subsequently

using solvents of increasing polarity (e.g., pure diethyl ether, followed by methanol).

Solvent Evaporation: Evaporate the solvent from the collected triglyceride-containing fraction

under a nitrogen stream.

Reconstitution: Reconstitute the purified triglycerides in a known volume of an appropriate

solvent.

Data Presentation
The following table summarizes the typical performance characteristics of the described

triglyceride extraction methods. Values can vary based on the specific tissue and experimental

conditions.

Parameter Folch Method
Bligh and Dyer

Method

Solid-Phase

Extraction (SPE)

Triglyceride Yield High Moderate to High
Moderate (dependent

on initial extraction)

Purity Moderate Moderate High

Speed Slow Fast Moderate

Solvent Consumption High Moderate Low to Moderate

Primary Advantage
High recovery of total

lipids
Speed and simplicity

High purity of specific

lipid classes

Primary Disadvantage
Time-consuming,

large solvent volume

Potentially lower yield

for some lipids

Requires an initial

extraction step
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Caption: Hormonal stimulation of lipolysis in adipocytes.
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Folch Method Workflow

1. Homogenize Adipose Tissue
in Chloroform:Methanol (2:1)

2. Add 0.9% NaCl Solution

3. Centrifuge to Separate Phases

4. Collect Lower Organic Phase

5. Evaporate Solvent

6. Reconstitute Triglycerides

Click to download full resolution via product page

Caption: Workflow for the Folch triglyceride extraction method.
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Solid-Phase Extraction Workflow

1. Condition SPE Cartridge
(Methanol, then Hexane)

2. Load Crude Lipid Extract
in Hexane

3. Elute Triglycerides
(Hexane:Diethyl Ether)

4. Collect Eluate

5. Evaporate Solvent

6. Reconstitute Purified Triglycerides
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Caption: Workflow for solid-phase extraction of triglycerides.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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